7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
説明
特性
IUPAC Name |
7-(4-bromophenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O2/c1-24-18-17(19(28)25(2)21(24)29)26-12-16(13-8-10-14(22)11-9-13)27(20(26)23-18)15-6-4-3-5-7-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBDLDUDFFSVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest diverse pharmacological applications, including antibacterial, anticancer, and enzyme inhibitory activities.
The compound's molecular formula is , with a molecular weight of 416.3 g/mol. Its structure includes a bromophenyl group and imidazo[2,1-f]purine core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18BrN5O2 |
| Molecular Weight | 416.3 g/mol |
| IUPAC Name | 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
| InChI | InChI=1S/C18H18BrN5O2/c1-4-9-23... |
| SMILES | CC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)Br |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various therapeutic effects. The precise molecular targets remain an area of ongoing research.
Antibacterial Activity
Recent studies have demonstrated that compounds structurally similar to 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant antibacterial properties. For instance:
- In vitro studies showed moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- Compounds with similar imidazo[2,1-f]purine structures were reported to have minimum inhibitory concentration (MIC) values ranging from 0.63 µM to 21.25 µM against various bacterial strains .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro assays indicated that derivatives of imidazo[2,1-f]purines can inhibit the proliferation of cancer cell lines.
- Example: A study found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition: Some derivatives demonstrated strong inhibitory activity against AChE with IC50 values comparable to established inhibitors.
| Compound | IC50 (µM) |
|---|---|
| Standard AChE Inhibitor | 21.25 |
| 7-(4-bromophenyl)-... | 2.14 |
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of imidazo[2,1-f]purines for their biological activities:
科学的研究の応用
Overview
The compound 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule with significant potential across various scientific fields. Its unique structure allows for diverse applications in chemistry, biology, and medicine. This article explores its synthesis, properties, and notable applications supported by case studies and research findings.
Chemistry
In the field of chemistry, 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
Research has shown that this compound exhibits potential biological activities , including:
- Enzyme Inhibition : Studies have indicated that it can inhibit specific enzymes related to disease pathways.
- Receptor Binding : The compound may interact with various receptors in biological systems, affecting cellular signaling pathways.
Medicine
The therapeutic potential of this compound is under investigation for treating various diseases. Notable applications include:
- Anticancer Activity : Research has demonstrated that derivatives of this compound can inhibit tumor growth in specific cancer models.
- Antiviral Properties : Some studies suggest efficacy against viral infections by targeting viral replication mechanisms .
Case Studies
Several case studies highlight the effectiveness of 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in practical applications:
- Cancer Research :
- Antiviral Studies :
- Enzyme Inhibition :
類似化合物との比較
Comparison with Structural Analogs
Structural Modifications and Receptor Affinity
Key structural variations among imidazo[2,1-f]purine-dione derivatives include:
- Arylpiperazinylalkyl chains : Influence 5-HT1A/5-HT7 receptor binding.
- Substituents on the phenyl ring : Affect selectivity, lipophilicity, and metabolic stability.
Key Observations :
- AZ-853 vs. AZ-861 : The 3-trifluoromethyl group in AZ-861 enhances 5-HT1A affinity (Ki = 0.2 nM) compared to AZ-853’s 2-fluorophenyl (Ki = 0.6 nM), but AZ-853 exhibits better brain penetration and antidepressant efficacy .
- Bromophenyl vs. Fluorophenyl : Bromine’s larger size may reduce metabolic clearance compared to fluorine but could compromise blood-brain barrier permeability.
Pharmacokinetic and Metabolic Stability
Lipophilicity (logP) and metabolic stability are critical for CNS drug development:
| Compound | logP | Metabolic Stability (HLM) | Brain Penetration | Reference |
|---|---|---|---|---|
| AZ-853 | 3.2 | Moderate | High | |
| AZ-861 | 3.8 | Moderate | Moderate | |
| Compound 3i | 3.5 | Moderate | High |
Pharmacological Effects
- Antidepressant Activity :
- Safety Profiles: AZ-853 caused weight gain and α1-adrenolytic effects (hypotension), while AZ-861 disrupted lipid metabolism . Bromophenyl derivatives’ safety remains unstudied but may share similar risks due to structural parallels.
Structural Analogues in Other Therapeutic Areas
Q & A
Q. Basic Research Focus
- NMR spectroscopy : 1H and 13C NMR are critical for confirming substituent positions and stereochemistry. Aromatic proton signals (δ 7.2–8.1 ppm) and carbonyl resonances (δ 160–170 ppm) are key markers .
- Mass spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]+) and isotopic patterns for bromine .
- X-ray crystallography : Resolves 3D conformation, particularly for assessing π-π stacking interactions between aromatic rings .
How can researchers resolve contradictions in reported biological activity data across studies?
Q. Advanced Research Focus
- Orthogonal assays : Validate activity using independent methods (e.g., enzymatic inhibition assays vs. cell viability tests) .
- Dose-response profiling : Establish EC50/IC50 curves to differentiate true activity from nonspecific effects .
- Batch variability checks : Compare purity and stability of compound batches via HPLC to rule out degradation artifacts .
What experimental design principles (e.g., DoE) optimize reaction yields and purity?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent ratio, and catalyst loading. For example, a 3-factor Central Composite Design can model nonlinear relationships between parameters .
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 72°C, 1.2 equiv catalyst) for maximizing yield .
- Continuous-flow synthesis : Reduces reaction time and improves reproducibility by minimizing human error .
How do substituent modifications (e.g., bromophenyl vs. methoxyphenyl) impact bioactivity?
Q. Structure-Activity Relationship (SAR) Focus
- Electron-withdrawing groups (Br) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) via halogen bonding .
- Electron-donating groups (OCH3) : Increase solubility but may reduce target affinity due to steric hindrance .
- Comparative assays : Test derivatives in parallel using fluorescence polarization or SPR to quantify binding kinetics .
What factors influence the compound’s stability, and how are degradation pathways assessed?
Q. Physicochemical Research Focus
- Light sensitivity : Conduct accelerated stability studies under UV/visible light to identify photodegradation products via LC-MS .
- pH-dependent hydrolysis : Monitor ester or amide bond cleavage in buffers (pH 1–13) using kinetic HPLC .
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C for crystalline forms) .
What computational strategies predict target interactions and selectivity?
Q. Advanced Mechanistic Focus
- Molecular docking : Use AutoDock Vina to model binding poses with potential targets (e.g., PARP-1 or CDK2), prioritizing residues within 4Å of the bromophenyl group .
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER force field) to validate docking predictions .
- Off-target screening : Employ cheminformatics tools (e.g., SwissTargetPrediction) to rank potential cross-reactivity risks .
How is selectivity against off-target enzymes evaluated in vitro?
Q. Advanced Pharmacological Focus
- Enzyme panels : Screen against a panel of 50+ kinases or proteases to calculate selectivity indices (e.g., SI = IC50(target)/IC50(off-target)) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein melting curves .
- CRISPR knockouts : Validate mechanism using target-deficient cell lines to isolate compound-specific effects .
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